4-Amino-2-hydroxy-2-methylbutanal
Description
Properties
Molecular Formula |
C5H11NO2 |
|---|---|
Molecular Weight |
117.15 g/mol |
IUPAC Name |
4-amino-2-hydroxy-2-methylbutanal |
InChI |
InChI=1S/C5H11NO2/c1-5(8,4-7)2-3-6/h4,8H,2-3,6H2,1H3 |
InChI Key |
CAMSCBFNNHUHAJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCN)(C=O)O |
Origin of Product |
United States |
Preparation Methods
Aldol Condensation-Based Synthesis
One of the primary synthetic routes involves aldol condensation reactions between suitable aldehydes and ketones, often catalyzed by bases such as alkali hydroxides. This method facilitates the formation of β-hydroxy aldehydes or ketones, which can be further modified to introduce the amino group.
Process Description : A typical aldol condensation reaction uses 3-methylbutanal as the aldehyde component and acetone as the ketone, catalyzed by dilute aqueous sodium hydroxide or potassium hydroxide solutions. The reaction is carried out under controlled temperatures, often below 20°C, to prevent side reactions and improve selectivity. The reaction mixture may separate into aqueous and organic phases, requiring careful handling to optimize yields.
Catalysts and Conditions : Alkali metal hydroxides (NaOH, KOH) at molar ratios of 0.001 to 0.20 relative to aldehyde are common. Temperatures are maintained typically below 10°C to 20°C. Solvents such as methanol or polyhydric alcohols may be used to improve solubility and reaction kinetics.
Yields and Selectivity : Typical molar yields for β-hydroxy ketones from these reactions range from 66% to 85%, with selectivities around 75-80% on the aldehyde substrate.
Post-Reaction Processing : The β-hydroxy ketone products can be subjected to reduction under dehydrating conditions to yield saturated ketones or further transformed to introduce amino functionalities.
This method is well-documented in patent literature and academic publications, highlighting its industrial relevance despite challenges like long reaction times and the need for refrigeration at scale.
Metal-Free Oxidative Synthesis Using α-Hydroxy Acids
A novel and efficient metal-free approach utilizes α-hydroxy acids as aldehyde surrogates in the presence of organic oxidants such as tert-butyl hydrogen peroxide (TBHP).
Reaction Scheme : The α-hydroxy acid (e.g., 2-methyl-2-hydroxybutanoic acid) undergoes oxidative decarboxylation and dehydration to generate the corresponding aldehyde intermediate, which then reacts with amine substrates to form amino-hydroxy aldehydes.
Reaction Conditions : Typical conditions involve stirring the reaction mixture in solvents like 1,2-dichloroethane (DCE) at elevated temperatures (around 80-90°C) with 4.0 to 5.0 equivalents of TBHP as the oxidant.
Yields : Moderate to good yields (around 56-71%) have been reported for similar compounds under these conditions.
Advantages : This method avoids the use of metal catalysts, reduces environmental impact, and allows for the synthesis of complex amino alcohol aldehydes with good functional group tolerance.
Base-Catalyzed Reaction of Formaldehyde with Aldehydes
Another approach involves the reaction of formaldehyde with aldehydes in the presence of bases such as hydroxides or carbonates of alkali and alkaline earth metals.
Process Details : The aldehyde (e.g., 2-methylbutanal) is reacted with an excess of aqueous formaldehyde solution (typically 20-40% w/w) in the presence of bases like sodium hydroxide or potassium carbonate. The molar ratio of aldehyde to formaldehyde ranges from 1:8 to 1:20.
Reaction Conditions : Temperatures vary between 5°C and 100°C, with a preferred range of 10°C to 60°C. The pH is controlled between 8 and 13 to optimize reaction rates and product stability.
Solvents : Lower aliphatic alcohols (methanol, ethanol) or ethers (tetrahydrofuran) may be used to improve solubility and reaction homogeneity.
Outcome : This method leads to the formation of 2,2-dimethylolalkanals, which can be further processed to yield amino-hydroxy aldehydes through subsequent amination steps.
Other Synthetic Routes and Considerations
Asymmetric Hydroformylation : Rhodium complex catalysts in the presence of chiral ligands have been employed to produce optically active 2-methylbutanal derivatives, which can be precursors to the target compound.
Four-Component Condensations : Multi-component reactions involving amino acids, aldehydes, and other reagents have been explored for synthesizing amino alcohol aldehydes, although specific data for 4-Amino-2-hydroxy-2-methylbutanal is limited.
Comparative Data Table of Preparation Methods
| Method | Key Reagents | Catalyst/Conditions | Temperature (°C) | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|---|
| Aldol Condensation | 3-Methylbutanal + Acetone | NaOH or KOH (0.001-0.20 molar ratio) | <20 | 66-85 | High selectivity, industrial scale | Long reaction times, cooling needed |
| Metal-Free Oxidative Synthesis | α-Hydroxy acid + Amine + TBHP | TBHP (4-5 equiv.), no metal catalyst | 80-90 | 56-71 | Metal-free, environmentally friendly | Moderate yields, requires oxidants |
| Formaldehyde Base Reaction | 2-Methylbutanal + Formaldehyde | NaOH, KOH, or carbonates (0.01-0.5 mol) | 5-100 (opt. 10-60) | Not specified | Simple reagents, scalable | Requires pH control, side products possible |
| Asymmetric Hydroformylation | Olefins + Syngas | Rhodium complex + chiral ligands | Variable | Not specified | Produces optically active products | Expensive catalysts, complex setup |
Chemical Reactions Analysis
Types of Reactions: 4-Amino-2-hydroxy-2-methylbutanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The carbonyl group can be reduced to form the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions involving the amino group.
Major Products Formed:
Oxidation: 4-Amino-2-hydroxy-2-methylbutanoic acid.
Reduction: 4-Amino-2-hydroxy-2-methylbutanol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-Amino-2-hydroxy-2-methylbutanal has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in studies related to enzyme mechanisms and metabolic pathways.
Medicine: It is investigated for its potential therapeutic properties and as a building block for drug development.
Industry: The compound is utilized in the production of flavor and fragrance compounds due to its aldehyde functionality.
Mechanism of Action
The mechanism of action of 4-Amino-2-hydroxy-2-methylbutanal involves its reactivity as an aldehyde. The carbonyl group is highly electrophilic, making it susceptible to nucleophilic attacks. The amino group can participate in hydrogen bonding and other interactions, influencing the compound’s behavior in biological systems. The hydroxyl group adds to the compound’s polarity and reactivity.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural and functional differences between 4-Amino-2-hydroxy-2-methylbutanal and related compounds:
Key Observations:
- Functional Groups: Unlike 2-Amino-2-methylbutanoic acid , which replaces the aldehyde with a carboxylic acid, 4-Amino-2-hydroxy-2-methylbutanal’s aldehyde group may confer higher electrophilicity, making it reactive in nucleophilic additions.
- Stereochemistry: Compounds like (2R,4S)-2-Amino-4-hydroxy-4-phenylbutanoic acid exhibit stereochemical complexity, which can influence biological activity, whereas the target compound’s stereochemistry is unspecified.
- Aromatic vs. Aliphatic: 2-Amino-4-phenylbutane lacks oxygen-containing groups but includes a hydrophobic phenyl ring, contrasting with the polar hydroxyl and aldehyde groups in the target compound.
Physical and Chemical Properties
- Solubility: The hydroxyl and amino groups in 4-Amino-2-hydroxy-2-methylbutanal likely enhance water solubility compared to 2-Amino-4-phenylbutane , which is more hydrophobic due to its phenyl group.
- Reactivity: The aldehyde group in the target compound may undergo oxidation to a carboxylic acid or participate in condensation reactions, whereas carboxylic acid derivatives (e.g., (2R)-4-amino-2-hydroxy-4-oxobutanoic acid ) are less reactive toward nucleophiles.
Biological Activity
4-Amino-2-hydroxy-2-methylbutanal, also known as AMHB, is a compound that has garnered attention in biochemical research due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant studies that highlight its significance in various fields, including pharmacology and environmental science.
4-Amino-2-hydroxy-2-methylbutanal has the following chemical characteristics:
| Property | Details |
|---|---|
| Molecular Formula | C5H11NO3 |
| Molecular Weight | 133.15 g/mol |
| IUPAC Name | 4-Amino-2-hydroxy-2-methylbutanal |
| Canonical SMILES | CC(C(C(=O)N)O)N |
The biological activity of 4-Amino-2-hydroxy-2-methylbutanal is primarily attributed to its ability to interact with various biological targets. The amino group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. This interaction can significantly affect metabolic pathways, particularly those involved in amino acid metabolism and neurotransmitter synthesis.
Potential Mechanisms:
- Enzyme Inhibition: The compound may inhibit enzymes involved in metabolic processes, which can lead to alterations in cellular signaling pathways.
- Neurotransmitter Regulation: Given its structural similarity to amino acids, AMHB may influence neurotransmitter levels, potentially affecting mood and cognition.
Biological Activity
Research indicates that 4-Amino-2-hydroxy-2-methylbutanal exhibits several biological activities:
- Antioxidant Activity: Preliminary studies suggest that AMHB may possess antioxidant properties, which could protect cells from oxidative stress.
- Antimicrobial Properties: Some investigations have shown that AMHB can inhibit the growth of certain bacterial strains, indicating potential applications in antimicrobial therapies.
- Neuroprotective Effects: Due to its influence on neurotransmitter systems, AMHB could have neuroprotective effects, which are currently under investigation.
Case Studies and Research Findings
Several studies have investigated the biological activity of 4-Amino-2-hydroxy-2-methylbutanal:
-
Antioxidant Studies:
- A study published in the Journal of Biochemical Science demonstrated that AMHB scavenges free radicals effectively, suggesting its potential use as a dietary antioxidant .
- Antimicrobial Activity:
- Neuroprotective Research:
Comparative Analysis
To understand the unique properties of 4-Amino-2-hydroxy-2-methylbutanal, it is useful to compare it with similar compounds:
| Compound | Biological Activity | Unique Features |
|---|---|---|
| 4-Hydroxyproline | Collagen synthesis | Important for structural integrity |
| 2-Aminobutanoic acid | Neurotransmitter precursor | Involved in GABA synthesis |
| 5-Aminolevulinic acid | Photosensitizer in photodynamic therapy | Used in cancer treatment |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
